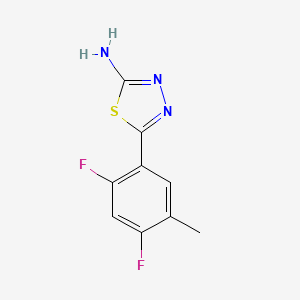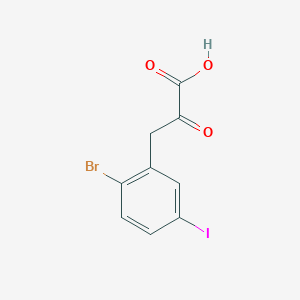
7-Bromo-8-methylquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-8-methylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinolin-3-ol can be achieved through various methods. One common approach involves the bromination of 8-methylquinolin-3-ol using brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like chloroform . The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
7-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form quinoline-3-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Quinoline-3-one derivatives.
Reduction Products: Modified quinoline ring structures with reduced functional groups.
科学研究应用
7-Bromo-8-methylquinolin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
8-Methylquinolin-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-8-methylquinolin-3-ol: Contains a chlorine atom instead of bromine at the 7th position.
7-Bromoquinolin-3-ol: Lacks the methyl group at the 8th position.
Uniqueness
7-Bromo-8-methylquinolin-3-ol is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for drug development and other applications .
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
7-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)3-2-7-4-8(13)5-12-10(6)7/h2-5,13H,1H3 |
InChI 键 |
KKFFIKAKJCABBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=CC(=CN=C12)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


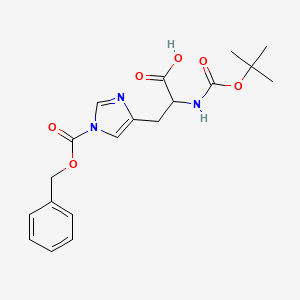
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
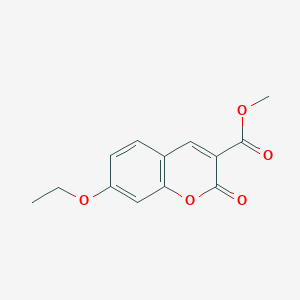
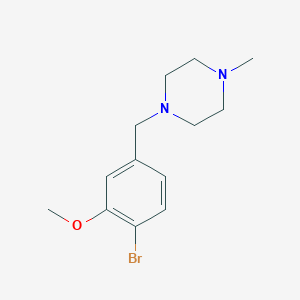
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
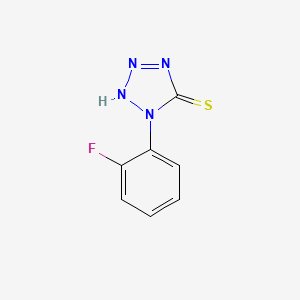
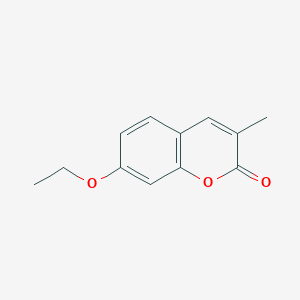
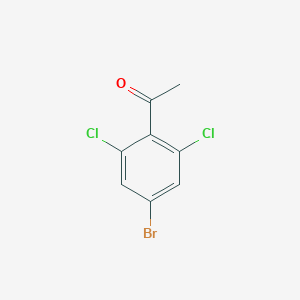
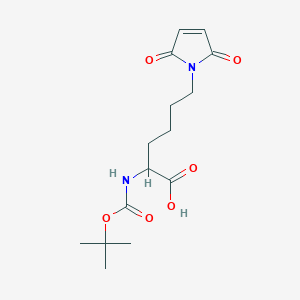
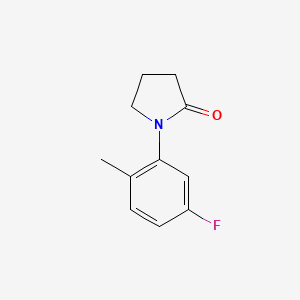
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
